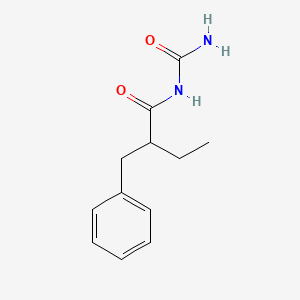

1-(alpha-Ethylhydrocinnamoyl)urea

Description

The evidence instead focuses on 1-Naphthylthiourea (ANTU), a thiourea derivative historically used as a rodenticide. ANTU is characterized by its acute toxicity, particularly in rodents, and its synonyms include Chemical 109, Alrato, and Kripid . No structural or functional data for 1-(alpha-Ethylhydrocinnamoyl)urea are available in the provided sources, making a direct comparison impossible.

Properties

CAS No. |

6315-61-3 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-benzyl-N-carbamoylbutanamide |

InChI |

InChI=1S/C12H16N2O2/c1-2-10(11(15)14-12(13)16)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H3,13,14,15,16) |

InChI Key |

OZBQWXRWNSSGJO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=CC=CC=C1)C(=O)NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(alpha-Ethylhydrocinnamoyl)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of alpha-ethylhydrocinnamoyl isocyanate with urea under mild conditions can yield the desired product . Another method involves the use of phenyliodine diacetate (PIDA) in the presence of an ammonia source, which facilitates the formation of the urea derivative through a Hofmann rearrangement of the starting amide .

Industrial Production Methods: Industrial production of 1-(alpha-Ethylhydrocinnamoyl)urea typically involves large-scale synthesis using environmentally friendly and resource-efficient processes. The use of water as a solvent and the avoidance of organic co-solvents are preferred to minimize environmental impact . Additionally, the reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(alpha-Ethylhydrocinnamoyl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form corresponding carbonyl compounds or reduced to yield amines . Substitution reactions involving nucleophiles can lead to the formation of different urea derivatives .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions are typically mild, ensuring the stability of the compound during the process.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield carbonyl compounds, while reduction can produce amines. Substitution reactions can result in a variety of urea derivatives with different functional groups .

Scientific Research Applications

1-(alpha-Ethylhydrocinnamoyl)urea has several scientific research applications across various fields:

Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse derivatives, which can be utilized in various chemical reactions .

Biology: In biological research, 1-(alpha-Ethylhydrocinnamoyl)urea is studied for its potential biological activities. It has been investigated for its role in enzyme inhibition and as a potential therapeutic agent .

Medicine: In medicine, this compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases .

Industry: Industrially, 1-(alpha-Ethylhydrocinnamoyl)urea is used in the production of agrochemicals and other industrial chemicals. Its stability and reactivity make it suitable for large-scale applications .

Mechanism of Action

Similar Compounds: 1-(alpha-Ethylhydrocinnamoyl)urea can be compared with other urea derivatives such as N-substituted ureas and cyclic ureas . These compounds share similar structural features but differ in their specific substituents and functional groups.

Uniqueness: The uniqueness of 1-(alpha-Ethylhydrocinnamoyl)urea lies in its alpha-ethylhydrocinnamoyl group, which imparts distinct chemical and biological properties. This differentiates it from other urea derivatives and makes it valuable for specific applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, a comparison of 1-Naphthylthiourea (ANTU) with structurally related thiourea derivatives can be provided based on the evidence:

Table 1: Comparison of Thiourea-Based Rodenticides

Key Findings:

- ANTU exhibits significantly higher toxicity in rodents compared to other thiourea derivatives due to its unique naphthalene moiety, which enhances binding to pulmonary receptors .

- Structural analogs like phenylthiourea lack the naphthalene group, resulting in reduced potency and selectivity for rodents.

Limitations and Discrepancies

If the query intended to reference 1-Naphthylthiourea, the above analysis applies. Otherwise, additional sources detailing 1-(alpha-Ethylhydrocinnamoyl)urea’s synthesis, applications, or toxicology are required for a meaningful comparison.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.